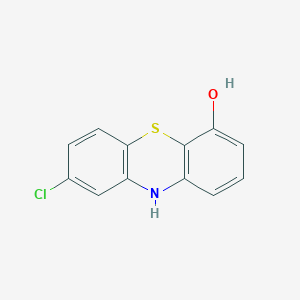

8-Chloro-10H-phenothiazin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19807-55-7 |

|---|---|

Molecular Formula |

C12H8ClNOS |

Molecular Weight |

249.72 g/mol |

IUPAC Name |

8-chloro-10H-phenothiazin-4-ol |

InChI |

InChI=1S/C12H8ClNOS/c13-7-4-5-11-9(6-7)14-8-2-1-3-10(15)12(8)16-11/h1-6,14-15H |

InChI Key |

CVUDLCLSVIPQCE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)SC3=C(N2)C=C(C=C3)Cl |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC3=C(N2)C=C(C=C3)Cl |

Synonyms |

8-Chloro-10H-phenothiazin-4-ol |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Chloro 10h Phenothiazin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy of 8-Chloro-10H-phenothiazin-4-ol would be expected to provide key insights into its molecular structure by revealing the chemical environment, number, and connectivity of protons. The phenothiazine (B1677639) core, being electron-rich, influences the chemical shifts of the aromatic protons. nih.gov The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups would further deshield or shield adjacent protons, respectively.

The spectrum would likely exhibit a complex multiplet pattern in the aromatic region, typically between 6.5 and 7.5 ppm. The proton on the nitrogen atom of the phenothiazine ring (N-H) would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The hydroxyl proton (O-H) would also present as a singlet, and its position could be confirmed by D₂O exchange.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m | 7.0 - 9.0 (ortho), 2.0 - 3.0 (meta) |

| N-H | 8.0 - 9.0 | br s | - |

| O-H | 4.5 - 5.5 | s | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon environments within the this compound molecule. The spectrum would display distinct signals for the twelve carbon atoms of the phenothiazine core. The carbons attached to the electronegative chlorine, nitrogen, sulfur, and oxygen atoms would exhibit characteristic chemical shifts. For instance, carbons bonded to the chlorine atom are expected to be in the range of 125-135 ppm, while the carbon bearing the hydroxyl group would be significantly deshielded, appearing around 150-160 ppm. nih.gov

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 115 - 130 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-S | 120 - 130 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic Quaternary C | 110 - 145 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would confirm its molecular formula, C₁₂H₈ClNOS.

The fragmentation pattern in the mass spectrum would be characteristic of the phenothiazine core. Common fragmentation pathways for phenothiazine derivatives involve the loss of the substituent groups and cleavage of the heterocyclic ring. nih.gov The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ³⁵Cl) | Identity |

| [M]⁺ | 249 | Molecular Ion |

| [M+2]⁺ | 251 | Isotopic peak due to ³⁷Cl |

| [M-H]⁺ | 248 | Loss of a hydrogen atom |

| [M-OH]⁺ | 232 | Loss of the hydroxyl group |

| [M-Cl]⁺ | 214 | Loss of the chlorine atom |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions would include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, and a sharp band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the phenothiazine ring. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region.

Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 | Stretching (broad) |

| N-H (amine) | 3300 - 3400 | Stretching (sharp) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O | 1000 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like phenothiazines. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the phenothiazine chromophore. nih.gov

Typically, phenothiazine derivatives exhibit two main absorption bands. nih.gov The presence of the hydroxyl and chloro substituents on the aromatic rings would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the unsubstituted phenothiazine. The exact position of these bands would also be influenced by the solvent used for the analysis.

Expected UV-Vis Spectroscopy Data for this compound

| Transition | Expected λmax (nm) |

| π-π | ~250 - 270 |

| n-π | ~300 - 320 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. The phenothiazine ring system is known to adopt a characteristic non-planar, butterfly-like conformation. mdpi.com

An XRD analysis would confirm this conformation and reveal the dihedral angle between the two benzene (B151609) rings. It would also provide details on intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, which govern the crystal packing. Such studies are crucial for understanding the solid-state properties of the compound. While specific crystal structure data for this compound is not available, analysis of related phenothiazine structures provides a basis for predicting its likely solid-state conformation. oup.comnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample. This method is crucial in the characterization of newly synthesized compounds, such as this compound, as it provides a direct means to verify the empirical formula against the proposed molecular structure. The process involves the complete combustion of a precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion gases (CO₂, H₂O, N₂, etc.).

The experimentally determined percentages of each element are then compared with the theoretically calculated values derived from the compound's molecular formula. A close correlation between the "found" and "calculated" values serves as strong evidence for the compound's elemental composition and purity. For many phenothiazine derivatives, this analysis is a standard part of their structural confirmation, often presented alongside spectroscopic data. nih.govnih.gov

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₂H₈ClNOS. smolecule.comguidechem.com The expected percentages provide a benchmark for comparison against experimental results obtained from a purified sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 57.71 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.23 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.61 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.41 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.84 |

| Total | | | | 249.715 | 100.00 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. For this compound and its analogues, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used to assess purity, identify impurities, and support structural elucidation.

HPLC, particularly in its reverse-phase mode (RP-HPLC), is a primary method for determining the purity of phenothiazine derivatives. researchgate.net This technique separates compounds based on their differential partitioning between a polar mobile phase and a nonpolar stationary phase. For phenothiazines, C18 or C8 columns are commonly used stationary phases. pjoes.com

The purity of a sample is assessed by monitoring the chromatogram for the presence of extraneous peaks, which may correspond to starting materials, byproducts, or degradation products. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Methodical validation, including tests for linearity, precision, and accuracy, is essential for reliable results. researchgate.net

Table 2: Typical HPLC Parameters for the Analysis of Phenothiazine Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 or C8, typically 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size. pjoes.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, or water with formic acid/TFA) and an organic modifier (e.g., acetonitrile, methanol). pjoes.comnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV-Vis Diode Array Detector (DAD), often set at a wavelength of maximum absorbance for the phenothiazine chromophore (e.g., 254 nm). nih.gov |

| Injection Volume | 10 - 20 µL. nih.gov |

| Temperature | Ambient or controlled (e.g., 25-30 °C). |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for identifying and quantifying volatile and thermally stable compounds. Due to the presence of a polar hydroxyl (-OH) group and a secondary amine (-NH-) group, phenothiazines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) and may require derivatization prior to analysis to increase their volatility and thermal stability. nih.gov A common approach is silylation, which converts the polar -OH and -NH groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and amines. nih.govresearchgate.net

Once separated by the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a chemical "fingerprint." This pattern allows for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pathways. For this compound, characteristic fragments would likely arise from the cleavage of the heterocyclic ring, and the loss of chlorine, CO, or side chains from the parent ion. mdpi.com

Table 3: General GC-MS Parameters for the Analysis of Derivatized Phenothiazines

| Parameter | Description |

|---|---|

| Derivatization Agent | Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov |

| GC Column | Capillary column with a nonpolar stationary phase, such as 5% phenyl-polydimethylsiloxane (e.g., DB-5, HP-5MS). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injection Mode | Split or splitless, depending on analyte concentration. |

| Temperature Program | An initial oven temperature followed by a programmed ramp to a final temperature to ensure separation of all components. |

| Ionization Mode | Electron Impact (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Acquisition Mode | Full scan to obtain the complete mass spectrum, or Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 8 Chloro 10h Phenothiazin 4 Ol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the molecular stability and chemical reactivity of phenothiazine (B1677639) derivatives. nih.gov By calculating various electronic and structural parameters, DFT allows for a detailed understanding of these molecules at the atomic level.

The electronic properties of phenothiazine derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comdoaj.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and will exhibit higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in a series of designed phenothiazine-based fluorescent emitters, derivatives with strong electron-withdrawing groups exhibited the lowest energy gaps (1.44–1.57 eV), which correlated with broader absorption and emission peaks. researchgate.net In another study on phenothiazine-based compounds for organic solar cells, the HOMO-LUMO energy gaps ranged from 2.14 eV to 2.30 eV. mdpi.com The compound with the smallest gap (2.14 eV) showed the highest maximum absorption wavelength, a desirable trait for enhancing solar energy conversion efficiency. mdpi.com

Analysis of the molecular orbitals reveals the distribution of electron density. In many phenothiazine derivatives, the HOMO is primarily localized on the electron-donating phenothiazine core, while the LUMO is distributed over the electron-acceptor part of the molecule. researchgate.netmdpi.com This separation of orbitals indicates a charge transfer character, which is crucial for the photophysical properties of these compounds. mdpi.commdpi.com For example, in 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, electronic transitions are characterized by a charge transfer from the phenothiazine core to the benzene (B151609) fragments. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenothiazine Analogue M1 | - | - | 2.20 |

| Phenothiazine Analogue M2 | - | - | 2.14 |

| Phenothiazine Analogue M3 | - | - | 2.16 |

| Phenothiazine Analogue M4 | - | - | 2.30 |

| Phenothiazine Analogue M5 | - | - | 2.24 |

| Phenothiazine Analogue M6 | - | - | 2.29 |

| Phenothiazine-based Emitter PTZ7 | - | - | 1.57 |

| Phenothiazine-based Emitter PTZ8 | - | - | 1.44 |

Data sourced from studies on phenothiazine derivatives for organic solar cells and fluorescent emitters. mdpi.comresearchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. chemrxiv.orgresearchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Nucleophilicity: Describes the ability of a molecule to donate electrons to form a chemical bond.

These descriptors are crucial for predicting how a molecule will interact with other chemical species. For instance, DFT calculations on phenothiazine analogues designed for adsorption on graphene indicated that their reactivity scores were adequate for them to be considered as potential drug agents. tandfonline.com In another study, halogen substitution on a heterocyclic compound was found to increase the chemical potential and decrease the electrophilicity index. chemrxiv.orgresearchgate.net The calculation of these properties helps in understanding the structure-physical chemistry relationships that govern the biological activity of phenothiazine derivatives. researchgate.net

| Descriptor | Definition | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron donating capacity |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Electron accepting capacity |

Topological analysis of electron density provides a deeper understanding of the chemical bonding within a molecule. Methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to visualize and quantify the regions of electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. nih.gov

Electron Localization Function (ELF): This function maps the probability of finding another electron near a reference electron. High ELF values indicate regions where electrons are paired, such as in covalent bonds or as lone pairs.

Localized Orbital Locator (LOL): LOL also reveals regions of high electron localization, offering a complementary view to ELF, particularly in highlighting the details of bonding patterns.

These analyses, along with related methods like the Quantum Theory of Atoms in Molecules (QTAIM), allow for the characterization of bond critical points (BCPs), which describe the nature of chemical bonds. nih.gov Such studies can reveal significant electron delocalization within the fused ring system of phenothiazine derivatives. mdpi.com For example, in a study of a triazolopyridine derivative, the bond lengths indicated significant electron delocalization in the fused ring system. mdpi.com While specific ELF/LOL studies on 8-Chloro-10H-phenothiazin-4-ol are not widely reported, the application of these methods to similar heterocyclic systems demonstrates their utility in elucidating bonding characteristics. nih.gov

DFT calculations are highly effective in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. mdpi.comscielo.org.zaresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za Theoretical values generally show good correlation with experimental data, aiding in the structural elucidation of novel phenothiazine derivatives. scielo.org.zaresearchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's IR and Raman spectra. doaj.orgresearchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule, providing a complete vibrational analysis. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.net The calculated maximum absorption wavelengths (λmax) often match well with experimental results, and the analysis can identify the nature of the transitions (e.g., π-π* or n-π*). mdpi.comscielo.org.za For example, TD-DFT calculations for dinitrophenothiazine S-oxide predicted the first high-intensity absorption maximum to be an S₀→S₁ transition with a charge transfer nature from the sulfur atom to the nitro groups. mdpi.com

| Spectroscopy | Parameter | Typical Experimental Range | Typical Calculated Range | Reference Method |

|---|---|---|---|---|

| UV-Vis | λmax (nm) | 250 - 530 nm | 280 - 570 nm | TD-DFT |

| IR | ν(C-S-C) (cm-1) | ~1080 cm-1 | ~1096 cm-1 | DFT/B3LYP |

| IR | ν(C-N-C) (cm-1) | ~1243 cm-1 | - | DFT/B3LYP |

Data sourced from various spectroscopic studies on phenothiazine derivatives. mdpi.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the molecular basis of drug action and to screen for potential new drug candidates. mdpi.com Docking studies on phenothiazine derivatives have been instrumental in identifying their potential biological targets and elucidating their mechanisms of action. researchgate.netnih.gov

Docking simulations provide detailed profiles of the interactions between a phenothiazine derivative and the amino acid residues within the active site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, determine the binding affinity and selectivity of the compound. bilkent.edu.trekb.eg

For example, docking studies of phenothiazine-thiadiazole hybrids against Bcr-Abl kinase, a cancer target, revealed key interactions. The phenothiazine moiety of one compound fitted into a hydrophobic pocket formed by residues Leu248, Ala269, Leu370, and Ile315, while the NH group of the phenothiazine ring formed a hydrogen bond with Met318. ekb.eg In another study targeting cholinesterases, highly cytotoxic phenothiazine compounds mimicked the interactions of a known inhibitor, forming pi-cation interactions with Trp86 and hydrogen bonds with Tyr124. bilkent.edu.tr

The results of docking analyses are often quantified by a scoring function that estimates the binding free energy (e.g., in kcal/mol), with lower values indicating stronger binding. mdpi.com These studies consistently demonstrate that phenothiazine derivatives can effectively bind to the active sites of various enzymes and receptors, supporting their therapeutic potential. nih.govnih.gov

| Phenothiazine Derivative | Protein Target | Key Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Phenothiazine-thiosemicarbazone hybrid (17a) | Bcr-Abl Kinase | Met318, Leu248, Ala269, Leu370 | Hydrogen Bond, Hydrophobic | - |

| Phenothiazine-thiadiazole hybrid (17b) | Bcr-Abl Kinase | Lys271, Ala269, Val256 | Hydrogen Bond, Hydrophobic | - |

| Cytotoxic Phenothiazine (Compound 1) | Acetylcholinesterase (AChE) | Trp86, His447, Tyr124 | Pi-cation, Hydrogen Bond | - |

| Imidazole-Phenothiazine Hybrid (N-IPTZc) | EGFR | ASP831 | Hydrogen Bond | -7.23 |

Data compiled from molecular docking studies on various phenothiazine analogues. bilkent.edu.trekb.egnih.gov

Binding Affinity Prediction and Mode of Binding Analysis

Computational methods, particularly molecular docking, have been instrumental in predicting the binding affinities and elucidating the binding modes of phenothiazine derivatives to various biological targets. While specific studies on this compound are not extensively detailed in the available literature, research on analogous compounds provides significant insights into its potential interactions.

Molecular docking studies on a series of phenothiazine derivatives have demonstrated favorable binding affinities with a range of proteins. For instance, docking simulations against proteins such as 1GYM, 6C1Q, 3UGC, and 3RIX have shown binding affinities ranging from -6.4 to -8.6 kcal/mol for various phenothiazine compounds. samipubco.com This suggests that phenothiazine derivatives, likely including this compound, can form stable complexes with biological macromolecules. The reactivity of phenothiazine derivatives, which influences their binding, is associated with a narrow HOMO-LUMO gap and a high dipole moment. samipubco.com

The mode of binding typically involves the phenothiazine scaffold making crucial interactions within the active site of the target protein. For example, in studies with acetylcholinesterase (AChE), phenothiazine derivatives have been shown to engage in hydrophobic interactions and form hydrogen bonds, which are critical for impeding the enzyme's activity. nih.gov The tricyclic ring system of the phenothiazine core often inserts into hydrophobic pockets of the target protein. For instance, in the context of the antiapoptotic protein BCL-2, the thiazine (B8601807) nucleus of phenothiazines shows affinity for hydrophobic regions of the protein. frontiersin.org Similarly, the tricyclic ring of promazine (B1679182), a phenothiazine derivative, has been shown to associate with a hydrophobic pocket in the KRAS protein. researchgate.net

The specific interactions are dictated by the nature and position of substituents on the phenothiazine ring. For this compound, the chloro group at position 8 and the hydroxyl group at position 4 would be expected to play significant roles in modulating binding affinity and specificity through hydrogen bonding and halogen bonding interactions.

Table 1: Predicted Binding Affinities of Representative Phenothiazine Derivatives against Various Protein Targets

| Phenothiazine Derivative | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| PP | 1GYM | 1GYM | -6.4 |

| PPC | 6C1Q | 6C1Q | -7.7 |

| PPCA | 3UGC | 3UGC | -7.9 |

| BPPAA | 3RIX | 3RIX | -7.7 |

| BPPCA | 6C1Q | 6C1Q | -8.1 |

This table presents a selection of predicted binding affinities for different phenothiazine derivatives (PP, PPC, PPCA, BPPAA, BPPCA) against various protein targets, illustrating the potential range of binding energies for this class of compounds. samipubco.com

Identification of Potential Molecular Targets for Phenothiazine Derivatives

In silico target prediction tools and molecular docking studies have been pivotal in identifying a wide array of potential molecular targets for phenothiazine derivatives. These computational approaches leverage the structural similarities of phenothiazines to known ligands of various proteins to forecast potential interactions.

One of the primary methods used for this purpose is in silico target screening. For example, the SwissTargetPrediction tool, which operates based on 2D and 3D similarities to a vast library of compounds with known interactions, has been employed to screen phenothiazine derivatives. acs.orgnih.gov Such screenings have consistently identified cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as common targets for this class of compounds. acs.orgnih.gov This is significant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a key therapeutic strategy. nih.gov

Beyond cholinesterases, dopamine (B1211576) and serotonin (B10506) receptors are also frequently predicted as top candidates for interaction with phenothiazine derivatives. acs.orgnih.gov This aligns with their well-established use as antipsychotic agents, which primarily act by modulating dopaminergic and serotonergic signaling. rxlist.comslideshare.net Specifically, D2 dopamine receptors are a key target. rxlist.com

Recent computational and experimental work has expanded the landscape of potential phenothiazine targets to include those relevant to cancer and other diseases. The antiapoptotic protein BCL-2 has been identified as a potential target, with phenothiazines proposed to interact with its hydrophobic grooves. frontiersin.org Furthermore, studies have indicated that phenothiazine derivatives can bind to KRAS, a notorious oncogene, suggesting a potential role in cancer therapy. researchgate.net Other identified targets include protein phosphatases, which are involved in various cellular signaling pathways.

The versatility of the phenothiazine scaffold allows for its interaction with a diverse range of biological targets, a property that is being actively explored for drug repurposing and the development of novel therapeutic agents.

Table 2: Computationally Identified Potential Molecular Targets for Phenothiazine Derivatives

| Target Class | Specific Target(s) | Implicated Disease/Function |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegenerative diseases (e.g., Alzheimer's) |

| Neurotransmitter Receptors | Dopamine receptors (e.g., D2), Serotonin receptors | Psychosis, Schizophrenia |

| Cancer-Related Proteins | BCL-2, KRAS | Cancer |

| Enzymes | Protein Phosphatases | Cellular signaling |

This table summarizes the key molecular targets for phenothiazine derivatives that have been identified through various computational approaches. nih.govfrontiersin.orgresearchgate.netacs.orgnih.govrxlist.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of phenothiazine derivatives are crucial determinants of their interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate these aspects.

The phenothiazine core possesses a characteristic non-planar, butterfly-like structure. mdpi.com The degree of folding along the nitrogen-sulfur axis can vary depending on the substituents on the tricyclic system and at the N-10 position. This inherent flexibility allows the molecule to adopt different conformations, which can influence its binding to the active sites of various proteins. Theoretical investigations often employ quantum chemistry methods like Density Functional Theory (DFT) to analyze the conformational stability of phenothiazine derivatives. adatbank.ro

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. MD simulations have been used to investigate the stability of complexes formed between phenothiazine derivatives and their target proteins. For instance, the stability of a complex between a phenothiazine derivative and angiotensin-converting enzyme 2 (ACE2) was assessed using MD simulations, with the radius of gyration of the protein's C-alpha atoms indicating a stable and compact structure upon ligand binding. tandfonline.comnih.gov

Furthermore, MD simulations can be employed to understand the dynamic behavior of a ligand within the binding pocket of a protein. This can reveal key information about the flexibility of the ligand and the protein, the role of solvent molecules, and the energetic contributions of various interactions over time. For example, MD simulations have been used to gain insights into the dynamic behavior of phenothiazine derivatives as acetylcholinesterase inhibitors. nih.gov These simulations can help to refine the understanding of the binding mode obtained from static docking studies and provide a more realistic picture of the molecular interactions.

In Silico Prioritization of Phenothiazine Derivatives for Further Research

The vast chemical space that can be explored through the derivatization of the phenothiazine scaffold necessitates efficient methods for identifying the most promising candidates for further experimental investigation. In silico prioritization, which relies on computational screening and scoring, has emerged as a critical strategy in this regard.

Virtual screening of phenothiazine libraries against specific protein targets is a common approach. This involves docking a large number of derivatives into the active site of a target and ranking them based on their predicted binding affinities and interaction patterns. digitellinc.com Derivatives that exhibit high binding energies and form key interactions with the target's active site residues are prioritized for synthesis and biological evaluation. For example, in the development of antimicrobial agents, molecular docking was used to screen newly synthesized phenothiazine derivatives, and those with the highest binding affinities and distinct interaction patterns were identified as promising leads. nih.gov

The prioritization process often involves a multi-step approach. Initially, a large library of compounds may be filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rules. digitellinc.com The remaining compounds are then subjected to molecular docking. The top-ranked compounds from docking may then undergo more computationally intensive analyses, such as binding free energy calculations (e.g., MM-GBSA) and molecular dynamics simulations, to further refine the predictions and increase the confidence in their potential activity.

This hierarchical in silico screening and prioritization workflow allows researchers to focus their synthetic and testing efforts on a smaller, more manageable set of compounds that are most likely to exhibit the desired biological activity. This approach has been successfully applied to identify novel phenothiazine derivatives with potential cytotoxic and cholinesterase modulatory activities. nih.govresearchgate.net By combining in silico methods with in vitro and in vivo assays, a more efficient and rational drug discovery process can be achieved.

Structure Activity Relationship Sar Investigations of 8 Chloro 10h Phenothiazin 4 Ol and Its Phenothiazine Analogues

Impact of Substituents on Phenothiazine (B1677639) Core Activity

The biological action of phenothiazines is profoundly influenced by the chemical groups attached to the tricyclic nucleus. The type of substituent, its electronic properties (electron-donating or electron-withdrawing), and its specific location on the ring system dictate the molecule's interaction with biological targets. researchgate.net

Role of Substitution at the 2- and 8-Positions (e.g., Chloro)

Substitution at the 2-position of the phenothiazine ring is a critical determinant of activity, particularly for antipsychotic applications. The presence of an electron-withdrawing group at this position is considered optimal for neuroleptic and dopamine (B1211576) receptor antagonist activity. auburn.eduslideshare.net The potency of these substituents often follows the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This electronegative atom imparts asymmetry to the molecule, which is believed to facilitate the attraction of the N-10 side chain towards the substituted ring, creating a conformation that mimics dopamine and allows for effective receptor binding. pharmacy180.com

Influence of Hydroxyl Group at the 4-Position

The introduction of a hydroxyl (-OH) group onto the phenothiazine ring can significantly modify its biological properties. In some contexts, such as the development of simplified aplysiatoxin (B1259571) analogs that bind to protein kinase C (PKC), the addition of a phenolic hydroxyl group increased antiproliferative activity and PKC-binding ability. kagawa-u.ac.jp This is attributed to the group's ability to form hydrogen bonds with phospholipids (B1166683) in the cell membrane and with the target protein itself. kagawa-u.ac.jp

However, the impact of a hydroxyl group is highly context-dependent. For certain activities, hydroxylation can decrease potency. The precise effect of the 4-hydroxyl group in 8-Chloro-10H-phenothiazin-4-ol requires specific investigation, but it can be inferred that this polar group will influence the molecule's solubility, membrane permeability, and potential for hydrogen bonding with molecular targets.

Significance of Substituents at the N-10 Position

The substituent at the thiazine (B8601807) nitrogen (N-10) is a crucial modulator of phenothiazine activity. The nature of this substituent often determines the primary pharmacological class of the derivative.

For potent neuroleptic (antipsychotic) activity, a three-carbon alkyl chain separating the N-10 atom from a terminal tertiary amine is considered essential. slideshare.netslideshare.net Shortening or lengthening this chain drastically reduces this specific activity. slideshare.net Derivatives with a piperazine (B1678402) ring in the side chain generally exhibit the greatest potency and selectivity as antipsychotics. youtube.com

Conversely, for different biological targets, the requirements at N-10 change. For example, some studies have found that an unsubstituted N-10 position is required for potent antioxidant activity. mdpi.com A two-carbon side chain, which diminishes neuroleptic effects, can amplify antihistaminic and anticholinergic properties. slideshare.netslideshare.net Therefore, the 10H-phenothiazine structure, as seen in this compound, may be optimized for activities other than dopamine receptor antagonism, such as antioxidant effects.

Correlation Between Structural Features and In Vitro Molecular Interactions

The substituents on the phenothiazine core directly influence how the molecule interacts with its biological targets at a molecular level. These interactions, studied in vitro, provide a mechanistic understanding of the observed biological activities.

The combination of an electron-withdrawing group at the 2-position and a three-carbon aminoalkyl chain at N-10 is a classic example. This arrangement promotes a specific three-dimensional conformation where the protonated terminal amine of the side chain can form a hydrogen bond with the 2-substituent. slideshare.net This conformation mimics the structure of dopamine, allowing the molecule to act as a competitive antagonist at dopamine D2 receptors. if-pan.krakow.plpharmacy180.com

Phenothiazines interact with a wide array of proteins beyond dopamine receptors. Their activity against Protein Kinase C (PKC), for example, is also highly structure-dependent. Studies have shown that a three-carbon alkyl bridge at N-10 is required for PKC inhibition. nih.gov Interestingly, trifluoromethyl substitution at the 2-position, which enhances neuroleptic activity, was found to decrease potency against PKC, while a chloro substituent was more favorable for this target. if-pan.krakow.pl

The unsubstituted N-10 core of this compound, combined with its specific ring substitutions, dictates its unique interactions. The 10H-phenothiazine structure is known to be involved in antioxidant activity through redox cycling. mdpi.com The specific chlorine and hydroxyl substituents modulate the electron density of the aromatic system, thereby affecting its redox potential and interactions with targets such as calmodulin (CaM), protein phosphatase 2A (PP2A), and various signaling pathways like Wnt and MAPK. plos.orgnih.govresearchgate.net The tricyclic ring itself can associate with hydrophobic pockets of proteins, such as the p1 pocket of GDP-KRAS, an interaction that is modulated by ring substitutions. nih.govresearchgate.net

Table 1: Structure-Activity Relationship Summary for Phenothiazine Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Target/Assay |

| C-2 | Electron-withdrawing group (-Cl, -CF3) | Increased antipsychotic activity | Dopamine Receptor Binding |

| C-2 | -Cl | Greater potential for PKC inhibition | Protein Kinase C (PKC) |

| C-2 | -CF3 | Diminished activity against PKC | Protein Kinase C (PKC) |

| C-1, C-3, C-4 | General Substituents | Decreased antipsychotic activity | Dopamine Receptor Binding |

| N-10 | Unsubstituted (-H) | Potent antioxidant activity | Lipid peroxidation assays |

| N-10 | 3-carbon chain to terminal amine | Critical for neuroleptic activity | Dopamine Receptor Binding |

| N-10 | 2-carbon chain to terminal amine | Enhances antihistaminic/anticholinergic activity | Histamine (B1213489)/Muscarinic Receptors |

| N-10 | 3-carbon chain with piperazine | Highest antipsychotic potency | Dopamine Receptor Binding |

Design Principles for Modulating Phenothiazine Derivative Activity

Based on extensive SAR studies, several key principles have emerged for the rational design of phenothiazine derivatives with tailored biological activities.

Ring Substitution Dictates Core Properties : The primary determinant of a derivative's potential is the substitution pattern on the aromatic rings. An electron-withdrawing group at the 2-position is a foundational element for designing dopamine antagonists. cutm.ac.in To target other systems, alternative substitution patterns must be explored, as different biological targets have distinct electronic and steric requirements. For example, modifying positions other than C-2 may be advantageous for developing agents with antifungal or anticancer properties where dopamine antagonism is an undesirable side effect. acs.org

The N-10 Side Chain Selects the Primary Target : The side chain at the N-10 position acts as a "switch" that directs the molecule's primary pharmacological action. A three-carbon aminoalkyl chain is the hallmark of neuroleptics. cutm.ac.in Altering this chain's length, branching, or terminal amine group can shift the activity profile towards antihistaminic, anticancer, or other effects. youtube.comacs.org Designing molecules with no N-10 substituent (10H-phenothiazines) is a valid strategy for enhancing properties like antioxidant activity. mdpi.com

Synergistic and Polypharmacological Design : The phenothiazine scaffold is a prime example of a "privileged structure" capable of interacting with multiple targets. researchgate.net A design approach can aim to either enhance selectivity for a single target or intentionally combine activities for a polypharmacological effect. For instance, derivatives can be designed to retain both calmodulin inhibitory and protein phosphatase 2A (PP2A) activating properties, which may be synergistic in cancer therapy. plos.orgnih.gov This involves a careful balance of substitutions on both the ring and the N-10 position to optimize interactions with multiple, distinct binding sites. Computational modeling and in silico design are becoming increasingly valuable tools for predicting how structural modifications will affect light absorption properties for photochemistry applications or binding affinity for biological targets. rsc.org

Mechanistic Research on 8 Chloro 10h Phenothiazin 4 Ol and Derivatives at the Molecular and Cellular Level in Vitro Studies

Investigations of Molecular Target Interactions (In Vitro)

At the molecular level, phenothiazine (B1677639) derivatives have been shown to interact with a variety of biological targets, including enzymes, neurotransmitter receptors, and other critical proteins. These interactions are fundamental to their observed biological activities.

Enzyme Inhibition Studies (e.g., Farnesyltransferase, Cholinesterases, Aromatase)

Phenothiazine derivatives have been identified as inhibitors of several key enzymes. This inhibitory action is a significant aspect of their mechanism of action.

Farnesyltransferase (FTase): The phenothiazine scaffold is a recognized platform for developing farnesyltransferase inhibitors. FTase is a crucial enzyme in post-translational modification of the Ras protein, which is implicated in cancer cell signaling. Inhibition of this enzyme can block Ras activation, ultimately leading to an arrest of cell growth. Research has demonstrated that synthetic phenothiazine derivatives can inhibit human farnesyltransferase with potencies in the low micromolar range.

Cholinesterases: Certain synthetic N-10-carbonyl phenothiazine derivatives have been investigated as potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). This line of research is significant for its potential application in neurodegenerative diseases. Notably, it has been demonstrated that phenothiazine structures can be modified to retain high potency as cholinesterase ligands while being devoid of significant interactions with neurotransmitter receptors, which can be a limiting factor for other cholinesterase inhibitors.

While farnesyltransferase and cholinesterases have been focal points of inhibition studies, the activity of 8-Chloro-10H-phenothiazin-4-ol and its derivatives against other enzymes, such as aromatase, is a continuing area of investigation.

Table 1: Summary of In Vitro Enzyme Inhibition by Phenothiazine Derivatives

| Enzyme Target | Finding | Implication |

|---|---|---|

| Farnesyltransferase (FTase) | Inhibition of human FTase in the low micromolar range. | Potential to block Ras protein activation and cell growth. |

| Butyrylcholinesterase (BChE) | High potency inhibition by specific synthetic derivatives. | Potential therapeutic agents for neurodegenerative diseases. |

Receptor Binding Profiling (e.g., Dopaminergic, Alpha-Adrenergic, Serotonin (B10506), Histamine (B1213489), Muscarinic, GABA-ergic Receptors)

The interaction of phenothiazine derivatives with various neurotransmitter receptors is a cornerstone of their pharmacological profile. In vitro radioligand binding assays have been instrumental in characterizing these interactions.

Dopaminergic and Alpha-Adrenergic Receptors: Phenothiazines are well-established antagonists of dopamine (B1211576) D2 receptors, a mechanism central to their antipsychotic effects. mdpi.com In vitro binding studies in rat brain tissue have shown that various phenothiazine drugs and their metabolites have high affinity for dopamine D2 and alpha-1 adrenoceptors. researchgate.net Their affinity for alpha-2 adrenoceptors is typically 10 to 500 times lower. researchgate.net The molecular conformation of the phenothiazine molecule, specifically the angle between the two aryl rings, correlates with binding potency at these receptors. brieflands.com

Histamine and Muscarinic Receptors: Phenothiazine derivatives also demonstrate binding affinity for histamine H1 and muscarinic cholinergic receptors. frontiersin.org The potency of this binding varies among different derivatives and their metabolites. For instance, chlorpromazine (B137089) and levomepromazine, along with their metabolites, show higher affinity for muscarinic receptors compared to fluphenazine (B1673473) and perphenazine. frontiersin.org This interaction with histamine and muscarinic receptors can contribute to the sedative and anticholinergic effects observed with some of these compounds. frontiersin.org

GABA-ergic Receptors: The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. researchgate.net While direct, high-affinity binding of phenothiazines to GABA receptors is not their primary mechanism of action, the modulation of the GABA-ergic system can occur indirectly. The GABAA receptor complex contains multiple allosteric binding sites for various drugs, but specific interactions with phenothiazines at these sites are not as well-characterized as their binding to dopaminergic or adrenergic receptors. mdpi.comfrontiersin.org

Table 2: In Vitro Receptor Binding Profile of Phenothiazine Derivatives

| Receptor Target | Type of Interaction | Relative Affinity |

|---|---|---|

| Dopamine D2 | Antagonist | High |

| Alpha-1 Adrenergic | Antagonist | High |

| Alpha-2 Adrenergic | Antagonist | Low to Moderate |

| Serotonin (5-HT) | Antagonist | Varies by derivative |

| Histamine H1 | Antagonist | Varies by derivative |

| Muscarinic Cholinergic | Antagonist | Varies by derivative |

| GABA-ergic | Indirect Modulation | Low / Not a primary target |

Protein Binding Studies (e.g., KRAS, Serum Albumins, α-Synuclein Fibrils)

Beyond enzymes and receptors, phenothiazine derivatives interact with other proteins, influencing their function and stability.

KRAS: Nuclear Magnetic Resonance (NMR) studies have demonstrated that antipsychotic phenothiazine drugs, such as promazine (B1679182) and promethazine, can bind directly to GDP-KRAS. nih.gov This binding occurs in a hydrophobic pocket and appears to stabilize the protein in a specific conformation. nih.gov This interaction may affect normal KRAS signaling and represents a novel scaffold for designing modulators of KRAS activity, which is a significant target in cancer research. nih.gov

Serum Albumins: As with many pharmaceutical compounds, phenothiazines bind to serum albumins, the most abundant proteins in blood plasma. This binding is crucial for the transport and distribution of the compounds throughout the body. The interaction is typically reversible and involves hydrophobic and electrostatic forces. Human Serum Albumin (HSA) has multiple binding sites, and the binding of drugs can influence their bioavailability and half-life.

α-Synuclein Fibrils: The aggregation of α-synuclein is a hallmark of neurodegenerative diseases like Parkinson's disease. While direct binding studies of this compound are not extensively documented, research into small molecules that can interact with and stabilize amyloid fibrils is an active area. Some compounds can bind to these fibrils, potentially preventing their fragmentation and reducing their seeding activity and toxicity.

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies on cultured cells have revealed that phenothiazine derivatives can significantly modulate fundamental cellular processes, including cell cycle progression and apoptosis. These effects are often downstream consequences of their molecular target interactions.

Cell Cycle Progression Analysis

Phenothiazine derivatives have been shown to induce cell cycle arrest in various cancer cell lines, a key mechanism for their anti-proliferative effects. brieflands.comdovepress.com

G0/G1 Phase Arrest: Several phenothiazines, including fluphenazine and trifluoperazine, cause cell cycle arrest at the G0/G1 phase. researchgate.netbrieflands.com This is achieved by downregulating the expression of key cell cycle proteins such as cyclins D and E, and cyclin-dependent kinases (CDK) 2 and 4, while upregulating CDK inhibitors like p21 and p27. brieflands.com

G2/M Phase Arrest: In addition to G1 arrest, some novel phenothiazine derivatives can induce cell cycle arrest at the G2/M phase. nih.govmatilda.science For example, a newly synthesized 10H-3,6-diazaphenothiazine was shown to induce G2/M arrest in ovarian carcinoma cells. matilda.science

These findings indicate that phenothiazines can disrupt the normal progression of the cell cycle at multiple checkpoints, thereby inhibiting cell proliferation. dovepress.com

Table 3: Effects of Phenothiazine Derivatives on Cell Cycle Progression In Vitro

| Cell Cycle Phase | Effect | Key Molecular Changes |

|---|---|---|

| G0/G1 | Arrest | Downregulation of Cyclin D, Cyclin E, CDK2, CDK4; Upregulation of p21, p27. brieflands.com |

| S | Reduction | Decreased proportion of cells in S phase. brieflands.com |

| G2/M | Arrest | Induced by specific derivatives. nih.govmatilda.science |

Apoptosis Induction Mechanisms

A significant body of in vitro evidence demonstrates that phenothiazine derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This pro-apoptotic activity is a critical component of their potential as anticancer agents.

The induction of apoptosis by phenothiazines is a multi-faceted process involving several key signaling pathways:

Mitochondria-Mediated Intrinsic Pathway: Many phenothiazines trigger the intrinsic apoptotic pathway. researchgate.net This is often characterized by an increase in the Bax/Bcl-2 ratio, which leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, such as caspase-9 and caspase-3. brieflands.com

Modulation of Signaling Pathways: Phenothiazines can disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, to inhibit proliferation and induce apoptosis. brieflands.comdovepress.com For example, chlorpromazine has been shown to downregulate PI3K/Akt phosphorylation. brieflands.com

Gene Regulation: Studies have shown that treatment with phenothiazine derivatives can up-regulate pro-apoptotic genes like Bax and p53, while down-regulating anti-apoptotic genes such as Bcl-2. matilda.science

The ability of phenothiazines like chlorpromazine, fluphenazine, and thioridazine (B1682328) to induce apoptosis has been observed across a wide range of cancer cell lines, though the specific effect can depend on the drug concentration and the cell type. researchgate.netresearchgate.net

Tubulin Polymerization Modulation

Phenothiazine derivatives have been identified as a promising class of compounds that interact with microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin dimers, and their constant assembly (polymerization) and disassembly (depolymerization) are essential for cellular function. Disruption of this dynamic process can lead to cell cycle arrest and apoptosis, making tubulin an important target for anticancer drug development.

In vitro studies have demonstrated that certain phenothiazine derivatives can effectively modulate tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting the assembly of microtubules. For instance, a series of newly synthesized phenothiazine derivatives were evaluated for their ability to inhibit tubulin polymerization, with some compounds showing significant activity. nih.gov The phenothiazine scaffold can serve as a successful replacement for the classic 3,4,5-trimethoxyphenyl A ring found in other well-known tubulin inhibitors like combretastatin (B1194345) A-4 and phenstatin (B1242451). nih.gov

Research into phenothiazine- and carbazole-cyanochalcones has revealed dual inhibitory action against both human farnesyltransferase and tubulin polymerization. nih.gov Notably, phenothiazine cyanochalcone 1l and carbazole (B46965) cyanochalcone 3a exhibited superior antitubulin activity compared to established inhibitors like phenstatin and (-)-desoxypodophyllotoxin. nih.gov This highlights the potential of the phenothiazine core in developing potent microtubule-targeting agents.

The following table summarizes the in vitro inhibitory activities of selected phenothiazine and carbazole derivatives on tubulin polymerization.

| Compound | Type | Tubulin Polymerization Inhibition IC50 (µM) |

| Phenothiazine cyanochalcone 1l | Phenothiazine Derivative | 0.71 |

| Carbazole cyanochalcone 3a | Carbazole Derivative | 0.24 |

| Phenstatin (Reference) | Known Inhibitor | 3.43 |

| (-)-Desoxypodophyllotoxin (Reference) | Known Inhibitor | 1.76 |

This table presents a comparison of the half-maximal inhibitory concentration (IC50) for tubulin polymerization. Lower values indicate greater potency. Data sourced from in vitro assays. nih.gov

Further studies have explored various structural modifications to the phenothiazine ring to optimize antitubulin activity. For example, substitutions on the B ring of the phenothiazine structure, such as 2'-fluoro-4'-methoxy and 2'-trifluoromethyl-4'-methoxy substitutions, have yielded compounds with enhanced antitubulin and antitumor effects. nih.gov In contrast, modifications at the N-10 position of the phenothiazine ring, such as the addition of a methyl group, did not result in biological activity. nih.gov

Redox Chemistry and Antioxidant Mechanism Studies (In Vitro)

Phenothiazine and its derivatives are recognized for their significant antioxidant properties, which stem from their ability to participate in redox reactions. mdpi.com These compounds can act as antioxidants for a variety of easily oxidizable substrates. mdpi.com Their antioxidant capacity is a key area of in vitro research, often investigated through free radical scavenging assays and lipid oxidation inhibition studies.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of phenothiazine derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods employed for this purpose. mdpi.comresearchgate.net

DPPH Assay : This method relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color in solution. mdpi.com Upon reduction, the color of the DPPH solution fades, and this change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging capacity of the compound being tested. mdpi.com

ABTS Assay : In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. researchgate.net The pre-formed radical has a characteristic blue-green color. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless form of ABTS. The decrease in absorbance, measured around 734 nm, is indicative of the antioxidant's scavenging activity. e3s-conferences.org The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net

Studies have shown that various phenothiazine derivatives exhibit potent free radical scavenging activity in these assays. nih.gov For example, a series of phenothiazine derivatives conjugated with arylamines demonstrated good antioxidant activity in the DPPH radical scavenging assay. researchgate.net The structure-activity relationship analysis from such studies often indicates that the presence of electron-donating groups on the phenothiazine ring enhances antioxidant activity. researchgate.net Some phenothiazine derivatives have shown a high capacity to scavenge H₂O₂ free radicals and the potential to reduce Fe³⁺ to Fe²⁺ in vitro. nih.gov

Lipid Oxidation Inhibition Mechanisms

Phenothiazines are effective inhibitors of lipid peroxidation, a process of oxidative degradation of lipids that leads to cell damage. Their mechanism of action involves the scavenging of lipid peroxyl radicals, which are key intermediates in the chain reaction of lipid oxidation. mdpi.com

In vitro studies have confirmed the ability of phenothiazine derivatives to inhibit iron-dependent lipid peroxidation. nih.gov For instance, 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate (B1217627) was found to be a potent inhibitor of this process. nih.gov Structural modifications, such as substitution at the N-10 position of the phenothiazine nucleus, can significantly impact this activity. nih.gov

Phenothiazines have also been shown to be more effective than known antioxidants like probucol (B1678242) in preventing the Cu²⁺-catalyzed oxidation of low-density lipoprotein (LDL). nih.gov The mechanism involves the interruption of the free radical chain reactions that propagate lipid peroxidation in biological membranes and lipoproteins. By donating a hydrogen atom from the nitrogen at position 10, the phenothiazine molecule can neutralize peroxyl radicals, thus terminating the oxidative chain.

Photochemistry and Photodegradation Mechanisms of Halogenated Phenothiazines

Halogenated phenothiazines, including chlorinated derivatives, are known to be photolabile, undergoing degradation upon exposure to UV radiation. nih.govnih.gov The mechanisms underlying their phototoxic response are a subject of ongoing research, with studies focusing on their photophysics and photochemistry in various environments. nih.govresearchgate.net

Upon irradiation, chlorpromazine, a well-known chlorinated phenothiazine, can generate several free radicals. nih.gov These include a cation radical through photoionization, a neutral promazinyl radical, and a chlorine atom via homolytic cleavage of the C-Cl bond. nih.govresearchgate.net The formation of these reactive species is a critical first step in the photodegradation process and is linked to the phototoxic effects observed with these compounds.

Studies on 2-chlorophenothiazine (B30676) derivatives in alcoholic solvents under anaerobic conditions have shown that the photodestruction quantum yield is dependent on the solvent but not on the substituent at the 10-position. nih.govnih.gov This suggests that a previously proposed mechanism involving electron transfer from the alkylamino chain to the phenothiazine moiety is likely incorrect. nih.govnih.gov

The photodegradation of chlorinated phenothiazines can proceed through two primary parallel mechanisms initiated from the triplet state:

Homolytic cleavage of the carbon-chlorine bond.

Nucleophilic attack of the solvent on the excited molecule. researchgate.net

The photoproducts formed depend significantly on the substituent at the 10-position. For example, the photolysis of 2-chlorophenothiazine in methanol (B129727) primarily yields phenothiazine (PH) through a process of photodechlorination. nih.gov In contrast, other derivatives might lead to the formation of alkoxy-derivatives through photonucleophilic substitution of the chlorine atom. nih.gov

The following table outlines the photodestruction quantum yields (φ) for different chlorinated phenothiazines in methanol, illustrating the influence of the solvent and the lack of dependence on the 10-substituent under specific experimental conditions.

| Compound | 10-Substituent | Photodestruction Quantum Yield (φ) in Methanol |

| 1b | -H | 0.20 |

| 2b | -(CH₂)₃-N(CH₃)₂ | 0.20 |

| 3b | -(CH₂)₃-CH(CH₃)₂ | 0.20 |

This table shows the quantum yields determined under anaerobic conditions with monochromatic light (313 nm). The consistency of the quantum yield across different 10-substituents in the same solvent is a key finding. nih.gov

It has also been demonstrated that the phototoxic effect of chlorinated phenothiazines is not directly related to the photodechlorination process, although both processes may share the same transient species. nih.govnih.gov In aqueous solutions, photooxidation reactions can also occur, leading to the formation of sulfoxide (B87167) derivatives, which are not typically observed in organic solvents. nih.gov

Derivatization and Molecular Hybridization Strategies for 8 Chloro 10h Phenothiazin 4 Ol

Synthesis of Novel Conjugates and Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units responsible for a molecule's biological activity) to create a single hybrid molecule. This approach aims to develop compounds with improved affinity and efficacy, a better side-effect profile, or a dual mechanism of action. For the phenothiazine (B1677639) core, this involves integrating it with other biologically active moieties.

The phenothiazine nucleus has been successfully integrated with a variety of pharmacophores to generate novel hybrid molecules with a broad spectrum of biological activities.

Chalcones: Phenothiazine-chalcone hybrids have been synthesized by combining the phenothiazine core with the 1,3-diphenylprop-2-en-1-one skeleton characteristic of chalcones. nih.govresearchgate.net The typical synthesis involves a Claisen-Schmidt condensation between an N-alkylated 2-acetylphenothiazine and various aromatic aldehydes. nih.govnih.gov This reaction creates a molecular framework that merges the properties of both parent structures. Research has shown that these hybrids possess significant antioxidant and anticancer activities, with some derivatives demonstrating potent effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. nih.govnih.govsemanticscholar.org

Triazolopyridines: Novel phenothiazine-based nih.govif-pan.krakow.pldntb.gov.uatriazolo[4,3-a]pyridine scaffolds have been synthesized through the oxidative cyclization of phenothiazine pyridylhydrazones. researchgate.net Another approach involves synthesizing N-(2-methyl-7-aryl-8-cyano nih.govif-pan.krakow.pldntb.gov.uatriazolo[1,5-a]pyridin-5-yl)phenothiazine derivatives from phenothiazine-chalcone precursors. researchgate.net These hybrids have been investigated for their potential as antimicrobial and anti-breast cancer agents. researchgate.netresearchgate.net

Thiazoles: The integration of a thiazole (B1198619) ring with the phenothiazine scaffold has yielded compounds with notable antiproliferative properties. researchgate.net One synthetic route involves the reaction of 2-(1-(10H-phenothiazin-2-yl)ethylidene)hydrazine-1-carbothioamide with α-haloketones or hydrazonoyl halides. researchgate.net Thiazole-containing phenothiazine derivatives have also been noted for exhibiting superior antioxidant properties compared to standards like ascorbic acid. nih.gov

N-Mannich Bases: The Mannich reaction is a versatile method for aminomethylation and has been used to create phenothiazine-based N-Mannich bases. researchgate.netnih.gov This typically involves the reaction of a phenothiazine derivative containing an active hydrogen (e.g., at a sulfonamide group) with formaldehyde (B43269) and a secondary amine (such as piperidine (B6355638), morpholine, or dimethylamine). researchgate.netnih.gov The resulting N-Mannich bases have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.netnih.gov

Tetrazolopyrimidines: A series of phenothiazine molecular hybrids tethered to a tetrazolopyrimidine moiety has been designed and synthesized. dntb.gov.uarsc.orgrsc.org The synthesis is a multi-step process that often involves N-alkylation of the phenothiazine, a Vilsmeier-Haack reaction to introduce a formyl group, and a subsequent one-pot, multi-component reaction to construct the tetrazolopyrimidine ring system. rsc.orgrsc.org These hybrids have demonstrated significant radical scavenging potency and cytotoxic activity against various human cancer cell lines. rsc.orgresearchgate.net

| Pharmacophore | Synthetic Strategy | Potential Biological Activity |

| Chalcone | Claisen-Schmidt condensation | Anticancer, Antioxidant nih.govnih.gov |

| Triazolopyridine | Oxidative cyclization of pyridylhydrazones | Antimicrobial, Anti-breast cancer researchgate.netresearchgate.net |

| Thiazole | Reaction with α-haloketones/hydrazonoyl halides | Antiproliferative, Antioxidant researchgate.netnih.gov |

| N-Mannich Base | Mannich reaction with formaldehyde and secondary amines | Antimicrobial researchgate.netnih.gov |

| Tetrazolopyrimidine | Multi-step synthesis involving Vilsmeier-Haack and multi-component reactions | Cytotoxic, Radical scavenging rsc.orgrsc.org |

Functionalization of Specific Positions on the Phenothiazine Ring

Direct functionalization of the 8-Chloro-10H-phenothiazin-4-ol ring is crucial for fine-tuning its physicochemical and biological properties. Key positions for modification include the nitrogen atom at position 10 (N-10), the hydroxyl group at C-4, and various carbon atoms on the aromatic rings.

N-10 Position: The secondary amine at the N-10 position is a primary site for derivatization. N-alkylation is a common strategy to introduce various side chains, which is known to be critical for neuroleptic and other biological activities. slideshare.netmdpi.com For instance, introducing dialkylaminoalkyl, piperazine (B1678402), or piperidine groups at this position significantly influences the compound's pharmacological profile. if-pan.krakow.plslideshare.net The synthesis of 10-substituted phenothiazines can be achieved by treating the parent compound with reagents like 10-chloroacetylphenothiazine, followed by reaction with appropriate amines or acid salts. nih.gov

C-4 Position: The hydroxyl group at the C-4 position of this compound serves as a convenient handle for post-synthetic modifications. It can be targeted for reactions such as etherification or esterification to attach other molecular fragments, potentially altering solubility, bioavailability, and metabolic stability.

C-2 Position: The substituent at the C-2 position (or C-8 in the case of the target compound) is a key determinant of activity. Electron-withdrawing groups like chlorine or trifluoromethyl at this position are known to enhance antipsychotic potency. slideshare.netslideshare.net Further modifications at other carbon positions can be achieved through reactions such as the Friedel-Crafts reaction to introduce acyl groups (e.g., 2-chloroacetylphenothiazines) or through modern C-H activation/functionalization techniques. nih.govresearchgate.net Gold-catalyzed carbene transfer reactions, for example, have been developed for the regioselective C-H functionalization of N-protected phenothiazines. researchgate.net Additionally, the Smiles rearrangement is a widely used method for synthesizing 2-substituted phenothiazines. nih.gov

Research into Structure-Property Relationships of Derivatized Compounds

Understanding the relationship between a molecule's chemical structure and its biological or physical properties (Structure-Property Relationships, SPR, and Structure-Activity Relationships, SAR) is fundamental to rational drug design. For phenothiazine derivatives, extensive research has elucidated key structural requirements for various activities.

Future Directions in 8 Chloro 10h Phenothiazin 4 Ol Research

Development of Advanced Synthetic Methodologies for Site-Specific Functionalization

The future synthesis of 8-Chloro-10H-phenothiazin-4-ol and related analogs will increasingly rely on advanced methodologies that offer greater efficiency, atom economy, and precise control over molecular architecture. The limitations of traditional multi-step syntheses have spurred the development of innovative one-pot reactions and site-specific functionalization techniques.

Prominent among these are transition metal-catalyzed reactions. Methodologies such as Rh(III)-catalyzed C-H thiolation followed by Cu(II)-catalyzed C-N amination provide a highly atom-economical route to the phenothiazine (B1677639) core. smolecule.com Another efficient strategy involves a Cu(I)-catalyzed tandem C-S coupling and double cyclization process. smolecule.com These methods are advantageous as they allow for the construction of multiple chemical bonds in a single reaction vessel, which significantly minimizes waste and simplifies purification procedures. smolecule.com Gold-catalyzed C-H functionalization is also emerging as a powerful tool, offering different chemo- and site-selectivities that are crucial for creating a diversity of potential new drug candidates. researchgate.net

Intramolecular rearrangements, particularly the Smiles rearrangement, represent another critical avenue for the sophisticated functionalization of the phenothiazine core. This reaction, an intramolecular nucleophilic aromatic substitution (SNAr), allows for the formation of carbon-heteroatom or carbon-carbon bonds that would be difficult to achieve through intermolecular approaches. smolecule.com In the context of phenothiazine synthesis, the Smiles rearrangement typically involves the migration of an aryl group from the sulfur atom to the nitrogen atom, which then cyclizes to form the characteristic tricyclic structure. smolecule.com The strategic application of this rearrangement could enable precise installation of substituents, such as the chloro and hydroxyl groups in this compound.

| Methodology | Key Features | Catalyst/Conditions | Primary Advantage |

|---|---|---|---|

| Tandem C-H Thiolation / C-N Amination | One-pot synthesis from acetanilide (B955) and 2-bromothiophenol. smolecule.com | Rh(III) and Cu(II) | High atom economy and broad substrate scope. smolecule.com |

| Tandem C-S Coupling / Double Cyclization | One-pot synthesis from 2-alkynyl-6-iodoanilines and o-bromobenzenethiols. smolecule.com | Cu(I) | Efficient formation of multiple bonds, reducing waste. smolecule.com |

| Gold-Catalyzed C-H Functionalization | Direct functionalization of the phenothiazine core. researchgate.net | Gold complexes | Offers unique chemo- and site-selectivity. researchgate.net |

| Smiles Rearrangement | Intramolecular SNAr reaction for core formation. smolecule.com | Base-promoted | Enables complex arene functionalization and strategic bond formation. smolecule.com |

Elucidation of Novel Molecular Mechanisms of Action (In Vitro)

While phenothiazines are historically known for their antipsychotic properties, recent in vitro research on this compound has begun to reveal novel molecular mechanisms that extend beyond traditional pharmacology. Future studies will aim to further dissect these pathways to identify new therapeutic applications.

One of the most significant findings is the compound's ability to modulate necroptosis, a form of programmed cell death. This compound acts as an antagonist of dopamine (B1211576) D1 and D2-like receptors, which leads to an indirect regulation of tumor necrosis factor-alpha (TNF-α) synthesis. smolecule.com By blocking these receptors, the compound can reduce TNF-α levels by 40–60% in human whole blood cultures. smolecule.com Since TNF-α is a key initiator of necroptosis through the RIPK1/RIPK3 complex, this mechanism presents a promising avenue for therapeutic intervention in diseases where necroptosis is implicated. smolecule.com

Furthermore, the compound has been shown to directly interact with mitochondrial functions. At concentrations of 15 µM or higher, this compound induces the opening of the mitochondrial permeability transition pore (mPTP) by interacting with the adenine (B156593) nucleotide translocase (ANT). smolecule.com This leads to a significant (70%) reduction in the mitochondrial membrane potential within 30 minutes, which subsequently triggers a 3.8-fold increase in the release of cytochrome c from isolated liver mitochondria. smolecule.com This process appears to be calcium-independent but reliant on the generation of reactive oxygen species (ROS). smolecule.com

The compound also participates in single electron transfer (SET) mechanisms, particularly in the activation of peroxides. smolecule.com This photochemical process involves the reductive cleavage of peroxide bonds through controlled electron transfer, generating reactive intermediates for subsequent chemical transformations. smolecule.com

| Mechanism | Molecular Target/Pathway | Observed In Vitro Effect | Quantitative Finding |

|---|---|---|---|

| Modulation of Necroptosis | Dopamine D1/D2-like receptor antagonism; TNF-α synthesis. smolecule.com | Indirectly regulates a key initiator of necroptosis. smolecule.com | 40-60% reduction in TNF-α levels in human whole blood cultures. smolecule.com |

| Mitochondrial Disruption | Mitochondrial Permeability Transition Pore (mPTP); Adenine Nucleotide Translocase (ANT). smolecule.com | Induces pore opening, collapses membrane potential, and releases cytochrome c. smolecule.com | 70% reduction in ΔΨm; 3.8-fold increase in cytochrome c release. smolecule.com |

| Peroxide Activation | Single Electron Transfer (SET) pathway. smolecule.com | Facilitates reductive cleavage of peroxide bonds. smolecule.com | Generates reactive intermediates for further reactions. smolecule.com |

Integration of Multi-Omics Approaches in Mechanistic Studies